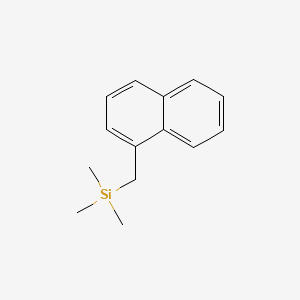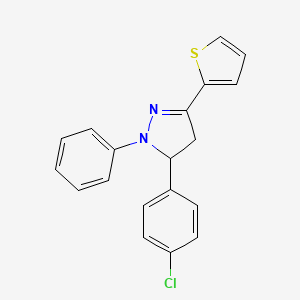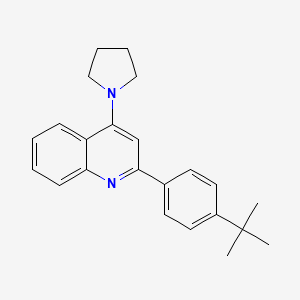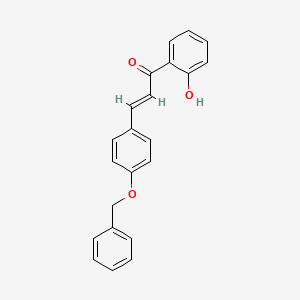
2',4'-Dichloroglutaranilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’-Dichloroglutaranilic acid is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.121 g/mol It is a derivative of glutaranilic acid, characterized by the presence of two chlorine atoms at the 2’ and 4’ positions on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloroglutaranilic acid typically involves the chlorination of glutaranilic acid. One common method includes the reaction of glutaranilic acid with chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction can be represented as follows:
[ \text{C}_9\text{H}_9\text{NO}3 + 2\text{Cl}2 \rightarrow \text{C}{11}\text{H}{11}\text{Cl}_2\text{NO}_3 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of 2’,4’-Dichloroglutaranilic acid may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination while minimizing by-products.
化学反応の分析
Types of Reactions
2’,4’-Dichloroglutaranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atoms in 2’,4’-Dichloroglutaranilic acid can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions, often in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichloroamines or dichloroalcohols.
Substitution: Formation of substituted glutaranilic acid derivatives.
科学的研究の応用
2’,4’-Dichloroglutaranilic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2’,4’-Dichloroglutaranilic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
- 3’,4’-Dichloroglutaranilic acid
- 2’,3’-Dichloroglutaranilic acid
- 2’,5’-Dichloroglutaranilic acid
- 2’,4’-Dimethylglutaranilic acid
- 2’,4’-Dichlorophthalanilic acid
- 2’,4’-Dichloromaleanilic acid
- 2’,4’-Dichlorosuccinanilic acid
- 2’,4’-Difluorophthalanilic acid
- 2’,4’,5’-Trichloroglutaranilic acid
- 2’,4’-Dimethylphthalanilic acid
Uniqueness
2’,4’-Dichloroglutaranilic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2’ and 4’ positions enhances its reactivity and potential for various applications compared to other similar compounds.
特性
分子式 |
C11H11Cl2NO3 |
|---|---|
分子量 |
276.11 g/mol |
IUPAC名 |
5-(2,4-dichloroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3/c12-7-4-5-9(8(13)6-7)14-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,14,15)(H,16,17) |
InChIキー |
BXZJOSADEAUICT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)

![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)









